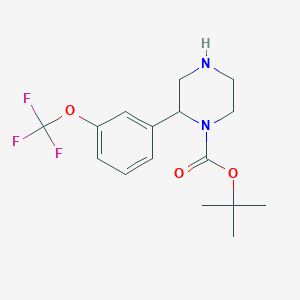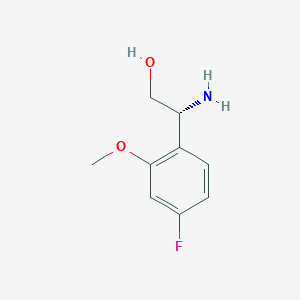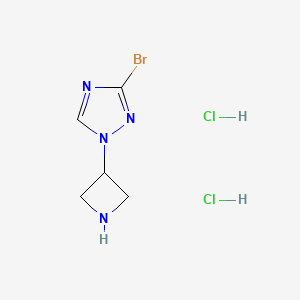
1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions, including UV light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a versatile method for constructing C–N bonds . This method allows for the preparation of various highly functional organic compounds, including azetidine derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different triazole derivatives.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It is employed in the synthesis of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of combretastatin A-4 and has been studied for its antiproliferative and tubulin-destabilizing effects.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound is a newly functionalized heterocyclic amino acid with potential biological activities.
Uniqueness
1-(Azetidin-3-yl)-3-bromo-1H-1,2,4-triazoledihydrochloride is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
2792186-16-2 |
|---|---|
Formule moléculaire |
C5H9BrCl2N4 |
Poids moléculaire |
275.96 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-bromo-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C5H7BrN4.2ClH/c6-5-8-3-10(9-5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H |
Clé InChI |
OUMBYNWIMFUGLI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2C=NC(=N2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


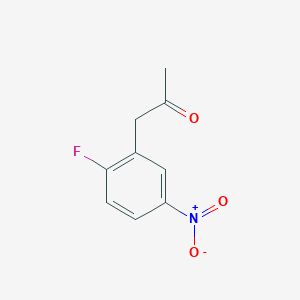
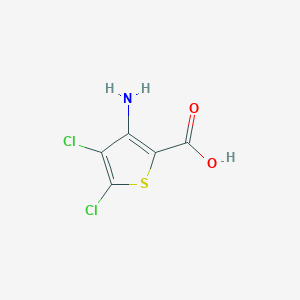
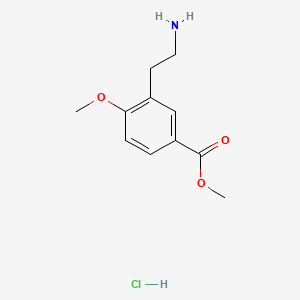
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)

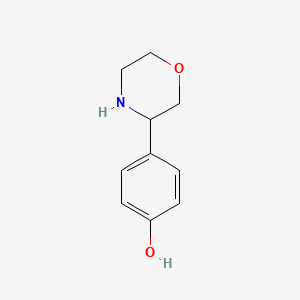
aminehydrochloride](/img/structure/B13591357.png)

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)

